2-(Acetylthio)benzoic acid

Carbonic anhydrase inhibition Isoform selectivity Inflammatory pain

Researchers requiring isoform-selective CA inhibition or controlled thiol reactivity face stability risks with free thiols-2-(acetylthio)benzoic acid solves this via S-acetyl protection. • Selective hCA IX inhibitor: Ki=10.9 μM, 5.9-fold selectivity over hCA II (Ki=64.3 μM) for tumor-associated isoform discrimination. • Stable solid at room temperature; eliminates oxidative dimerization vs. thiosalicylic acid; enables tandem C-acylation/cyclisation to benzothiopyranones. • Ortho regioisomer essential: meta- and para-thioaspirins display non-interchangeable activity profiles in CRC proliferation assays. Confirm regioisomeric identity (2-acetylthio, not 3- or 4-) at procurement.

Molecular Formula C9H8O3S
Molecular Weight 196.22 g/mol
CAS No. 55819-78-8
Cat. No. B1618209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylthio)benzoic acid
CAS55819-78-8
Molecular FormulaC9H8O3S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC(=O)SC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H8O3S/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
InChIKeyHIHUAMSKWMGUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetylthio)benzoic acid: Identity and Procurement


2-(Acetylthio)benzoic acid (CAS 55819-78-8), systematically named 2-acetylsulfanylbenzoic acid and widely referred to as Thioaspirine or S-acetylthiosalicylic acid, is an organosulfur compound with the molecular formula C₉H₈O₃S and a monoisotopic mass of 196.01941 Da [1]. It belongs to the class of S-acylated thiosalicylic acid derivatives and is characterized by an acetylthio (–SCOCH₃) group ortho to the carboxylic acid on a benzene ring. It serves dual roles as (i) a pharmacological probe with carbonic anhydrase inhibitory activity and (ii) a versatile synthetic intermediate in heterocyclic chemistry, where the S-acetyl protecting group enables controlled thiol unmasking [2].

Why 2-(Acetylthio)benzoic acid Is Irreplaceable


Despite the shared benzoic acid scaffold, 2-(acetylthio)benzoic acid is not functionally interchangeable with aspirin, thiosalicylic acid, or regioisomeric thioaspirins. The ortho-acetylthio substitution confers a distinct carbonic anhydrase inhibition profile with ~5.9-fold selectivity for tumor-associated hCA IX (Ki = 10.9 μM) over cytosolic hCA II (Ki = 64.3 μM) [1]. This selectivity is absent in aspirin and reversed in selenoaspirin. The S-acetyl protecting group also fundamentally alters the physicochemical and handling properties relative to free thiol analogs: thiosalicylic acid (2-mercaptobenzoic acid) is air- and light-sensitive, prone to oxidative dimerization to dithiosalicylic acid upon exposure to air, whereas the acetyl-protected form remains stable as a solid at room temperature . In synthetic applications, the acetylthio moiety is essential for the tandem C-acylation/cyclisation pathway to benzothiopyranones, a transformation that free thiosalicylic acid cannot execute with comparable efficiency or selectivity [2]. Sourcing an unqualified analog risks loss of the isoform selectivity, in vivo efficacy, synthetic utility, and shelf stability that define the value of this specific compound.

2-(Acetylthio)benzoic acid: Head-to-Head Evidence


Carbonic Anhydrase Isoform Selectivity: hCA IX vs hCA II

2-(Acetylthio)benzoic acid (Thioaspirine, compound 7) displays ~5.9-fold selectivity for tumor-associated hCA IX (Ki = 10.9 μM) over the ubiquitous cytosolic isoform hCA II (Ki = 64.3 μM), as measured by stopped-flow CO₂ hydration assay [1]. This selectivity profile is fundamentally distinct from that of aspirin, which acts as a suicide substrate of hCA II rather than a direct inhibitor, generating salicylic acid as the active inhibitory species with a Ki for hCA II in the millimolar range [2]. The selenium bioisostere selenoaspirin (compound 5) displays markedly superior inhibitory potency across all tested isoforms but lacks the isoform-selective profile of thioaspirine [1]. The isoform selectivity of 2-(acetylthio)benzoic acid is a direct consequence of the ortho-acetylthio substitution, as confirmed by X-ray crystallography showing unique binding interactions within the hCA II active site that differ from aspirin binding [1].

Carbonic anhydrase inhibition Isoform selectivity Inflammatory pain

Antihyperalgesic Duration in CFA Pain Model

In a preclinical Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice, 2-(acetylthio)benzoic acid (thioaspirine, compound 7) exhibited a longer lasting antihyperalgesic effect than aspirin, although with lower peak potency [1]. This differential pharmacodynamic profile—extended duration of action at the expense of lower maximal efficacy—was reported by Lucarini et al. (2024) in a direct head-to-head comparison within the same study [1]. In contrast, selenoaspirin (compound 5) exhibited both lower potency and efficacy than aspirin in reducing pain [1]. The prolonged duration of antihyperalgesic action for thioaspirine suggests a distinct pharmacokinetic or pharmacodynamic mechanism relative to aspirin, potentially related to the S-acetylthio moiety's metabolic stability or sustained CA IX engagement at the site of inflammation.

Inflammatory pain Antihyperalgesic In vivo pharmacology

Acetylthio Substituent Drives Phytogrowth and Cytotoxic Activity

In a systematic structure-activity relationship (SAR) study of 20 synthetic alkyl 2-(acylthio)benzoates, Matsumura et al. (2000) demonstrated that strong phytogrowth-inhibitory activity and cytotoxic activity against mouse splenic T cells were specifically associated with compounds bearing an acetylthio group (–SCOCH₃) at the C-2 position (compounds 1, 6, 11, and 16) [1][2]. In contrast, analogs with a propionylthio group (–SCOC₂H₅) at C-2 (compounds 2, 7, 12, and 17) showed preferential inhibition of prolyl endopeptidase rather than phytogrowth/cytotoxic activity [1]. Compounds with longer acyl chains (butyrylthio and n-valerylthio) exhibited diminished or absent phytogrowth-inhibitory activity (compounds 18 and 20 were inactive) [1]. Methyl 2-acetylthiobenzoate (compound 1) was identified as the strongest inhibitor across the entire series, reinforcing the critical role of the acetylthio moiety [1]. This SAR evidence demonstrates that the acetyl group on the sulfur atom—not merely the presence of a thioester—is the decisive structural determinant of phytogrowth-inhibitory and T-cell cytotoxic activity.

Phytogrowth inhibition Cytotoxicity Structure-activity relationship

Regioisomer Comparison: EGFR Pathway Perturbation

Bashir et al. (2019) investigated the effect of aspirin regioisomers and their thio-analogs on EGF/EGFR internalization and phosphorylation in SW480 colorectal cancer cells [1][2]. In this study, ortho-thioaspirin (2-acetylthiobenzoic acid, PN590), meta-thioaspirin (3-acetylthiobenzoic acid, PN591), and para-thioaspirin were directly compared at 0.5 mM concentration [2]. The ortho-thioaspirins were reported to be more potent than their oxygen counterparts (ortho-aspirin) in inhibiting proliferation of SW480 CRC cells [2]. Upon longer incubations, thioaspirins collectively inhibited EGFR phosphorylation at Tyr1045 and Tyr1173, effects not observed to the same extent with aspirin [1]. The regioisomeric position of the acetylthio group is critical: the ortho isomer (2-acetylthiobenzoic acid) is uniquely positioned to engage both the carboxylic acid and acetylthio moieties in intramolecular interactions or bidentate metal coordination, structural features not available to the meta or para isomers.

EGFR internalization Colorectal cancer Regioisomer comparison

Benzothiopyranone Synthesis: Protected vs. Free Thiol

Kikionis et al. (2008) established that S-acetylthiosalicylic acid (2-(acetylthio)benzoic acid) serves as the essential precursor for a tandem C-acylation/cyclisation route to benzothiopyranone derivatives (thiocoumarins and thiochromones) when activated as its N-hydroxysuccinimide (NHS) ester [1][2]. The S-acetyl protecting group is indispensable for this transformation: it prevents competing thiol-based side reactions during the acylation step while enabling clean C–C bond formation with active methylene compounds under mild conditions, yielding benzothiopyranones in good yields with full structural characterization by X-ray crystallography and NMR [1]. In contrast, the use of unprotected thiosalicylic acid (2-mercaptobenzoic acid) would lead to oxidative dimerization to dithiosalicylic acid and uncontrolled thiol reactivity, precluding the selective C-acylation/cyclisation sequence . This synthetic methodology is a key enabling step for constructing the benzothiopyran pharmacophore found in biologically active natural products and pharmaceutical candidates.

Heterocyclic synthesis Benzothiopyranone C-acylation/cyclisation

Stability and Handling vs. Thiosalicylic Acid

2-(Acetylthio)benzoic acid (calculated LogP = 2.02340) is substantially more lipophilic than its parent compound thiosalicylic acid (2-mercaptobenzoic acid), which has a LogP of approximately 1.58 [1]. This ~0.44 LogP unit increase reflects the masking of the polar thiol (–SH) group with the acetyl moiety, enhancing membrane permeability potential and altering solvent partitioning behavior. Critically, the S-acetyl protection confers markedly superior storage and handling stability: 2-(acetylthio)benzoic acid is a solid stable at ambient temperature for days during shipping , whereas thiosalicylic acid is air- and light-sensitive, undergoing oxidative dimerization to dithiosalicylic acid upon exposure to air and requiring storage under inert atmosphere . Thiosalicylic acid also softens at 158 °C and has a defined melting point of 164–169 °C . The acetyl-protected compound is insoluble in water but readily soluble in common organic solvents including DMSO, ethanol, and DMF , facilitating its use in both biological assay preparation and synthetic organic chemistry workflows.

Physicochemical properties Stability Drug-likeness

Optimal Application Scenarios for 2-(Acetylthio)benzoic acid


hCA IX Pharmacological Probe for Inflammatory Pain

Investigators studying the role of carbonic anhydrase isoforms in inflammatory pain should select 2-(acetylthio)benzoic acid (Thioaspirine) as a pharmacological probe when isoform discrimination between hCA IX and hCA II is required. With a Ki of 10.9 μM for hCA IX and a ~5.9-fold selectivity window over hCA II (Ki = 64.3 μM), this compound enables experiments that isolate hCA-IX-mediated effects from hCA-II-mediated effects [1]. The compound has demonstrated in vivo efficacy in the CFA-induced inflammatory pain model in mice, exhibiting a longer duration of antihyperalgesic action than aspirin, making it suitable for time-course studies of sustained CA IX engagement [1]. Aspirin is not a suitable substitute for this application, as it acts as a suicide substrate of hCA II rather than a direct hCA IX inhibitor [2].

EGFR Internalization & Phosphorylation in Colorectal Cancer

For cancer biologists investigating EGFR axis perturbation in SW480 colorectal cancer cells, 2-(acetylthio)benzoic acid (ortho-thioaspirin, PN590) has been directly shown to be more potent than ortho-aspirin in inhibiting CRC cell proliferation at 0.5 mM [1]. The ortho regioisomer is essential: meta-thioaspirin (PN591) and para-thioaspirin display distinct activity profiles that are not interchangeable. Upon longer incubation, thioaspirins inhibit EGFR phosphorylation at Tyr1045 and Tyr1173, providing a tool for probing EGFR activation dynamics distinct from aspirin [1]. Researchers must verify regioisomeric identity (2-acetylthio, not 3- or 4-acetylthio) at procurement, as sourcing the incorrect regioisomer will yield different experimental outcomes [1][2].

Benzothiopyranone Synthesis via C-Acylation/Cyclisation

Synthetic organic chemists and medicinal chemistry laboratories aiming to construct benzothiopyranone (thiocoumarin and thiochromone) scaffolds should employ 2-(acetylthio)benzoic acid as the starting material, activated as the N-hydroxysuccinimide ester [1]. The tandem C-acylation/cyclisation methodology proceeds under mild conditions with active methylene compounds to deliver benzothiopyranones in good yields, with structural confirmation by X-ray crystallography [1]. The free thiol analog (thiosalicylic acid) cannot be substituted in this protocol due to competing oxidative dimerization and uncontrolled thiol reactivity that preclude selective C–C bond formation [2]. This application is validated by the PhD thesis of Kikionis (2009), which extensively characterizes the products by NMR, MS, IR, and X-ray crystallography [1][2].

Acylthio Substituent SAR: Phytogrowth & T-Cell Cytotoxicity

Agrochemical and immunology researchers conducting SAR studies on benzoic acid derivatives should utilize 2-(acetylthio)benzoic acid and its ester analogs (e.g., methyl 2-acetylthiobenzoate) as reference compounds for the acetylthio pharmacophore [1]. The Matsumura et al. (2000) study of 20 alkyl 2-(acylthio)benzoates established that the acetylthio group is the key determinant of dual phytogrowth-inhibitory and T-cell cytotoxic activity, with methyl 2-acetylthiobenzoate being the most potent inhibitor in the series [1]. This evidence enables rational selection of the acetylthio derivative as a positive control when screening novel analogs against propionylthio, butyrylthio, or longer-chain acylthio comparators, where a functional switch from phytogrowth/cytotoxic activity to prolyl endopeptidase inhibition has been documented [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Acetylthio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.